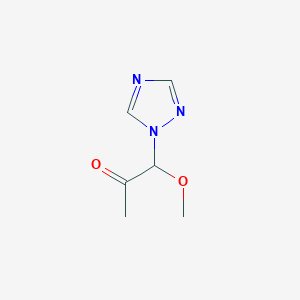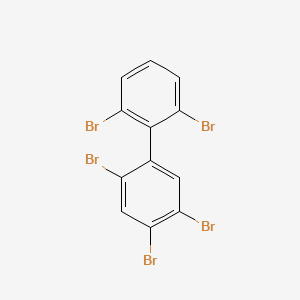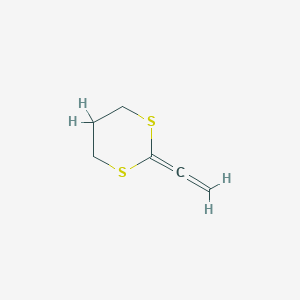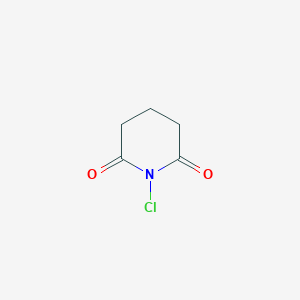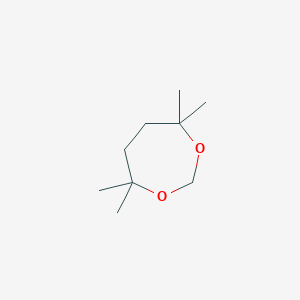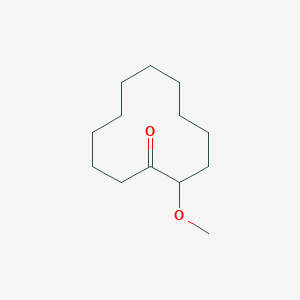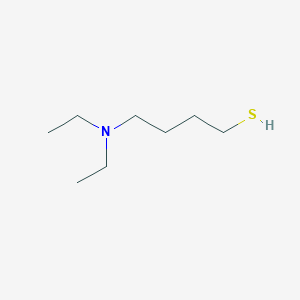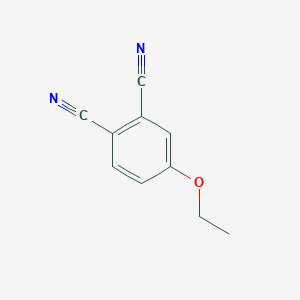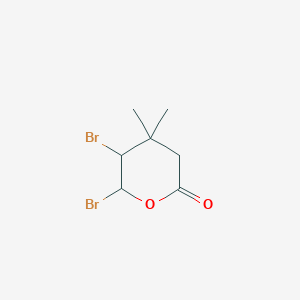
5,6-Dibromo-4,4-dimethyloxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-4,4-dimethyloxan-2-one is a brominated organic compound with the molecular formula C7H10Br2O2 It is a derivative of oxan-2-one, featuring two bromine atoms at the 5th and 6th positions and two methyl groups at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4,4-dimethyloxan-2-one typically involves the bromination of 4,4-dimethyloxan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions. The reaction proceeds via electrophilic addition, where bromine atoms are added to the double bond of the oxan-2-one ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
5,6-Dibromo-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine atoms, yielding 4,4-dimethyloxan-2-one.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Produces oxan-2-one derivatives with various functional groups.
Reduction: Yields 4,4-dimethyloxan-2-one.
Substitution: Forms substituted oxan-2-one compounds with different functional groups.
科学的研究の応用
5,6-Dibromo-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
4,4-Dimethyloxan-2-one: Lacks bromine atoms, making it less reactive in certain chemical reactions.
5,6-Dichloro-4,4-dimethyloxan-2-one: Contains chlorine atoms instead of bromine, resulting in different reactivity and properties.
5,6-Diiodo-4,4-dimethyloxan-2-one: Features iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
5,6-Dibromo-4,4-dimethyloxan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes the compound valuable in various chemical and biological applications.
特性
| 79749-57-8 | |
分子式 |
C7H10Br2O2 |
分子量 |
285.96 g/mol |
IUPAC名 |
5,6-dibromo-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3 |
InChIキー |
KBWMTMWPQZMBMN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)OC(C1Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



